molecular formula H2O2 B7799136 Hydrogen Peroxide CAS No. 8007-30-5

Hydrogen Peroxide

Cat. No. B7799136
CAS RN: 8007-30-5
M. Wt: 34.015 g/mol
InChI Key: MHAJPDPJQMAIIY-UHFFFAOYSA-N
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Patent
US07186714B2

Procedure details

In a similar manner as described in Example 28 from 4-{8-(cyclopentylamino)-3-[2-(cyclopentylamino)-4-pyrimidinyl]imidazo[1,2-α]pyridin-2-yl}benzonitrile (15 mg, 0.03 mmol), ammonium hydroxide, and hydrogen peroxide in tetrahydrofuran/methanol was formed 4-{8-(cyclopentylamino)-3-[2-(cyclopentylamino)-4-pyrimidinyl]imidazo[1,2-α]pyridin-2-yl}benzamide (8 mg, 52%) as a yellow solid. 1H NMR (CDCl3): δ 8.76 (broad, 1H), 8.12 (d, 1H), 7.88 (d, 2H), 7.81 (d, 2H), 6.82 (t, 1H), 6.40 (d, 1H), 6.31 (d, 1H), 5.27 (m, 2H), 4.38 (m, 1H), 3.97 (m, 1H), 2.19–2.10 (m, 4H), 1.84–1.58 (m, 12H); MS m/z 482 (M+1).
Name
tetrahydrofuran methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-{8-(cyclopentylamino)-3-[2-(cyclopentylamino)-4-pyrimidinyl]imidazo[1,2-α]pyridin-2-yl}benzonitrile
Quantity
15 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:6][C:7]2[C:8]3[N:9]([C:13]([C:24]4[CH:29]=[CH:28][N:27]=[C:26]([NH:30][CH:31]5[CH2:35][CH2:34][CH2:33][CH2:32]5)[N:25]=4)=[C:14]([C:16]4[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=4)[N:15]=3)[CH:10]=[CH:11][CH:12]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:36].[NH4+].[O:38]1CCCC1.C[OH:44]>>[OH:36][OH:44].[CH:1]1([NH:6][C:7]2[C:8]3[N:9]([C:13]([C:24]4[CH:29]=[CH:28][N:27]=[C:26]([NH:30][CH:31]5[CH2:35][CH2:34][CH2:33][CH2:32]5)[N:25]=4)=[C:14]([C:16]4[CH:17]=[CH:18][C:19]([C:20]([NH2:21])=[O:38])=[CH:22][CH:23]=4)[N:15]=3)[CH:10]=[CH:11][CH:12]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
tetrahydrofuran methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.CO
Step Two
Name
4-{8-(cyclopentylamino)-3-[2-(cyclopentylamino)-4-pyrimidinyl]imidazo[1,2-α]pyridin-2-yl}benzonitrile
Quantity
15 mg
Type
reactant
Smiles
C1(CCCC1)NC=1C=2N(C=CC1)C(=C(N2)C2=CC=C(C#N)C=C2)C2=NC(=NC=C2)NC2CCCC2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
C1(CCCC1)NC=1C=2N(C=CC1)C(=C(N2)C2=CC=C(C(=O)N)C=C2)C2=NC(=NC=C2)NC2CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 8 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.